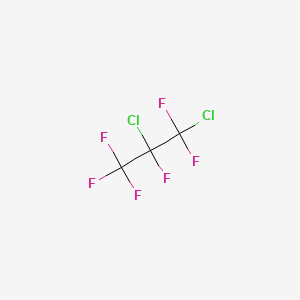

1,2-Dichlorohexafluoropropane

Beschreibung

The exact mass of the compound 1,2-Dichlorohexafluoropropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76603. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dichlorohexafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichlorohexafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dichloro-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F6/c4-1(6,2(5,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEUKVSKOHVLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862360 | |

| Record name | 1,2-Dichlorohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid, immiscible in water; Boiling point = 33-34 deg C; [MSDSonline] | |

| Record name | 1,2-Dichlorohexafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

661-97-2, 42560-98-5 | |

| Record name | 1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorohexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042560985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichlorohexafluoropropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichlorohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorohexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling & Application of CFC-216ba in Fluorochemical Synthesis

The following technical guide details the physicochemical properties and application profile of CFC-216ba (1,2-dichloro-1,1,2,3,3,3-hexafluoropropane).

This document is structured for researchers and process chemists, focusing on its critical role as a precursor in the synthesis of fluorinated monomers (specifically Hexafluoropropene) and downstream pharmaceutical intermediates like Sevoflurane and Desflurane.

Technical Monograph 216-BA | Revision 1.0

Executive Summary

CFC-216ba (1,2-dichloro-1,1,2,3,3,3-hexafluoropropane) is a chlorofluorocarbon intermediate primarily utilized in the high-purity synthesis of Hexafluoropropene (HFP) .[1] While direct emissive use is restricted due to its Ozone Depletion Potential (ODP), it remains a vital "closed-loop" intermediate in the pharmaceutical manufacturing sector. Its physicochemical profile—characterized by a low boiling point (33–34°C) and high density—makes it an ideal feedstock for liquid-phase dechlorination reactions yielding HFP, the foundational monomer for modern inhalation anesthetics.

Physicochemical Properties

The following data aggregates experimental values critical for reactor design and process handling.

Table 1: Core Physicochemical Specifications

| Property | Value | Unit | Conditions |

| Chemical Name | 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane | - | IUPAC |

| CAS Registry | 661-97-2 | - | - |

| Molecular Formula | C₃Cl₂F₆ | - | - |

| Molecular Weight | 220.93 | g/mol | - |

| Boiling Point | 33.0 – 34.1 | °C | @ 760 mmHg |

| Melting Point | -124.9 | °C | - |

| Density | 1.5896 | g/cm³ | @ 20°C (Liquid) |

| Refractive Index | 1.3035 | @ 20°C | |

| Vapor Density | ~7.6 | Air = 1 | - |

| Solubility (Water) | Immiscible | - | Negligible < 0.1% |

| Solubility (Organic) | Soluble | - | Ethanol, Ether, Chlorinated Solvents |

| Appearance | Colorless Liquid | - | Volatile, Ether-like odor |

Thermodynamic & Transport Insights

-

Volatility: With a boiling point near ambient temperature (33°C), CFC-216ba requires chilled storage (< 20°C) to prevent significant vaporization and pressure buildup in storage vessels.

-

Density: The high density (~1.6 g/mL) facilitates rapid phase separation from aqueous reaction byproducts (e.g., spent acid scrubbers) during purification workups.

-

Stability: Thermally stable up to ~200°C; however, in the presence of Lewis acids (AlCl₃, FeCl₃) or active metals (Zn, Mg) at elevated temperatures, it undergoes dechlorination or rearrangement.

Application in Pharmaceutical Synthesis

The primary utility of CFC-216ba in drug development is indirect but critical. It serves as a high-purity precursor for Hexafluoropropene (HFP) , which is subsequently converted into Hexafluoroisopropanol (HFIP) —the key building block for the anesthetic Sevoflurane .

Mechanism of Action: Dechlorination

CFC-216ba is converted to HFP via reductive dechlorination. This pathway is preferred over direct pyrolysis of PTFE because it yields HFP with fewer perfluoroisobutylene (PFIB) impurities, a highly toxic byproduct.

Synthesis Pathway Diagram

The following directed graph illustrates the flow from CFC-216ba to downstream pharmaceutical actives.

Figure 1: Synthetic lineage from CFC-216ba to Sevoflurane. The purity of the HFP intermediate is directly dependent on the isomeric purity of the CFC-216ba feedstock.

Technical Protocol: Purity Analysis via GC-MS

Ensuring the isomeric purity of CFC-216ba (specifically minimizing the 216ca isomer) is vital, as isomeric impurities lead to difficult-to-separate byproducts in the HFP stream.

Method Scope

Quantification of CFC-216ba and identification of related chlorinated impurities (e.g., CFC-215 series) using Gas Chromatography-Mass Spectrometry.

Analytical Conditions

-

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: DB-624 or equivalent (30m x 0.25mm, 1.4 µm film) – optimized for volatile halocarbons.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split/Splitless @ 200°C. Split ratio 50:1.

-

Oven Program:

-

Hold 35°C for 5 min (Isothermal for volatile separation).

-

Ramp 10°C/min to 150°C.

-

Hold 2 min.

-

-

Detector: MS in SIM mode (Selected Ion Monitoring) for trace impurities; Scan mode (35-300 amu) for ID.

Workflow Diagram

Figure 2: Quality Control workflow. Note the requirement for cold solvent dilution to prevent analyte loss due to the low boiling point (33°C).

Handling, Safety & Environmental Impact

Safety Profile

-

Inhalation Hazard: Like many chlorofluorocarbons, CFC-216ba is an asphyxiant in high concentrations. It can sensitize the heart to epinephrine, leading to cardiac arrhythmias.

-

Thermal Decomposition: If exposed to open flames or surfaces > 250°C, it decomposes to release Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , and traces of Phosgene (COCl₂) .

-

Containment: Store in pressure-rated stainless steel cylinders. Do not store in aluminum containers due to reactivity risk.

Regulatory Status (ODP)

CFC-216ba is a Class I Ozone Depleting Substance.

-

Research Use: Permitted under "Essential Use" exemptions or for feedstock applications where the material is entirely transformed (e.g., converted to HFP).

-

Disposal: Must be destroyed via high-temperature incineration with acid gas scrubbing; venting to the atmosphere is strictly prohibited by the Montreal Protocol.

References

-

National Institute of Standards and Technology (NIST). 1,2-Dichlorohexafluoropropane Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

-

PubChem. Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro- (Compound Summary). National Library of Medicine. Available at: [Link]

- United States Patent Office.Process for the production of hexafluoropropylene from CFC-216ba. US Patent 6,540,933.

-

World SIVA Congress. Sevoflurane: Impurities and stability testing. (2019).[3] Available at: [Link]

-

ECHA (European Chemicals Agency). Substance Information: 1,2-dichlorohexafluoropropane. Available at: [Link]

Sources

An In-Depth Technical Guide to the Early Research of Dichloroperfluoropropanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early research and development of dichloroperfluoropropanes (C3F6Cl2). It delves into the foundational synthesis methodologies, the characterization of its various isomers, their physicochemical properties, and the initial explorations into their applications. This document serves as a valuable resource for researchers and professionals seeking to understand the historical context and fundamental chemistry of these halogenated hydrocarbons.

Introduction: The Dawn of Dichloroperfluoropropanes

The mid-20th century witnessed a surge in the exploration of organofluorine chemistry, driven by the quest for novel materials with unique properties such as high thermal stability, chemical inertness, and low surface tension. Within this context, dichloroperfluoropropanes emerged as compounds of significant interest. These molecules, consisting of a three-carbon backbone fully substituted with fluorine and two chlorine atoms, presented a fascinating array of isomeric possibilities, each with potentially distinct characteristics and applications. Early research efforts were primarily focused on developing viable synthetic routes and characterizing the fundamental properties of these novel compounds.

Foundational Synthesis Methodologies

The early synthesis of dichloroperfluoropropanes predominantly revolved around the manipulation of hexafluoropropylene, a readily available fluoroalkene. The primary method employed was the free-radical addition of molecular chlorine (Cl2) across the double bond of hexafluoropropylene.

Free-Radical Addition of Chlorine to Hexafluoropropylene

This reaction is a classic example of a free-radical chain reaction, typically initiated by ultraviolet (UV) light or a chemical initiator. The process can be broken down into three key stages: initiation, propagation, and termination.

Experimental Protocol: Synthesis of 1,2-Dichlorohexafluoropropane

-

Materials: Hexafluoropropylene (C3F6), Chlorine (Cl2), UV lamp (mercury vapor), quartz reaction vessel.

-

Procedure:

-

A stream of hexafluoropropylene gas and chlorine gas are introduced into a cooled quartz reaction vessel.

-

The reaction vessel is irradiated with a UV lamp to initiate the free-radical chain reaction.

-

The reaction mixture is continuously passed through the irradiated zone.

-

The effluent gas is passed through a series of cold traps to condense the product, 1,2-dichlorohexafluoropropane.

-

The crude product is then purified by fractional distillation.

-

Causality of Experimental Choices: The use of a quartz reaction vessel is crucial as it is transparent to UV light, allowing for efficient initiation of the reaction. Cooling the vessel helps to control the exothermicity of the reaction and minimize the formation of byproducts. Fractional distillation is an effective method for separating the desired product from unreacted starting materials and any side products due to differences in their boiling points.

Figure 1: Workflow for the synthesis of 1,2-dichlorohexafluoropropane.

Isomers of Dichloroperfluoropropane and Their Physicochemical Properties

Dichloroperfluoropropane can exist in several structural isomers, depending on the position of the two chlorine atoms on the propane chain. The early research focused on the synthesis and characterization of the most accessible isomers.

| Isomer Name | Structure | Boiling Point (°C) |

| 1,2-Dichlorohexafluoropropane | CF2ClCFClCF3 | 33-34[1][2] |

| 2,2-Dichlorohexafluoropropane | CF3CCl2CF3 | 35-36[3] |

| 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane | CClF2CF2CClF2 | 36.1[4] |

| 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane | CCl2FCF2CF3 | 34-36[5] |

Table 1: Boiling points of dichloroperfluoropropane isomers.

The slight differences in boiling points among the isomers made their separation by fractional distillation a challenging but feasible task for early researchers.

Early Characterization Techniques

In the absence of modern sophisticated analytical instrumentation, early researchers relied on a combination of physical property measurements and spectroscopic techniques to identify and characterize the isomers of dichloroperfluoropropane.

Gas Chromatography

Gas chromatography (GC) was a pivotal technique for the separation and analysis of the isomeric mixtures produced during synthesis. By utilizing columns with different stationary phases and carefully controlling the temperature and carrier gas flow rate, researchers could resolve the different dichloroperfluoropropane isomers based on their boiling points and interactions with the stationary phase.

Infrared Spectroscopy

Infrared (IR) spectroscopy was a primary tool for elucidating the molecular structure of the synthesized compounds.[6][7][8][9][10] The C-F and C-Cl bonds in dichloroperfluoropropanes have characteristic absorption bands in the infrared region of the electromagnetic spectrum. By analyzing the position and intensity of these bands, researchers could confirm the presence of these functional groups and distinguish between different isomers based on their unique vibrational modes. For example, the symmetry of an isomer would influence the number and activity of its IR absorption bands.

Figure 2: Analytical workflow for the characterization of dichloroperfluoropropane isomers.

Early Applications and Outlook

The early research into dichloroperfluoropropanes was largely exploratory, with a focus on understanding their fundamental properties. While specific large-scale applications for these compounds did not immediately materialize in the same way as for some other chlorofluorocarbons (CFCs) like dichlorodifluoromethane (CFC-12) and trichlorofluoromethane (CFC-11), they were considered for potential use in areas where their unique combination of properties would be advantageous. These included:

-

Specialty Solvents: Their non-polar nature and ability to dissolve a range of organic compounds made them candidates for use as specialty solvents in niche applications.

-

Dielectric Fluids: The high electronegativity of fluorine and chlorine atoms suggested potential for use as dielectric fluids in electrical equipment.

-

Chemical Intermediates: Dichloroperfluoropropanes served as valuable intermediates for the synthesis of other fluorinated molecules. For example, dehydrochlorination or dehalogenation could lead to the formation of fluorinated alkenes or alkynes, which are important monomers for polymer synthesis.

The early investigations into dichloroperfluoropropanes laid the groundwork for future advancements in fluorocarbon chemistry. While their commercial use was limited, the synthetic and analytical methodologies developed during this period contributed significantly to the broader understanding of organofluorine compounds.

Conclusion

The early research on dichloroperfluoropropanes represents a significant chapter in the history of organofluorine chemistry. Through innovative synthetic strategies, primarily the free-radical addition of chlorine to hexafluoropropylene, and the application of emerging analytical techniques like gas chromatography and infrared spectroscopy, scientists of the era were able to synthesize and characterize a range of novel compounds. While these materials did not achieve the widespread commercial success of some of their CFC counterparts, the knowledge gained from their study has had a lasting impact on the field, providing a foundation for the development of new fluorinated materials and a deeper understanding of the structure-property relationships in this important class of molecules.

References

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dichloropropane, all isomers. PubChem. Retrieved from [Link]

-

College Board. (n.d.). Early Decision and Early Action Calendar. BigFuture. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Free radical chemistry. Part 10.1 Addition of acyclic and cyclic alkanes to hexafluoropropene. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Free Radical Chemistry. Part 10. Addition of Acyclic and Cyclic Alkanes to Hexafluoropropene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 21 constitutional isomers of molecular formula C5H10Cl2, C5H10Br2, C5H10F2 or C5H10I2. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. PubMed Central. Retrieved from [Link]

-

Master Organic Chemistry. (2013, September 23). Selectivity In Free Radical Reactions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dichloropropane. Retrieved from [Link]

-

YouTube. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2-Dichloropropane. Retrieved from [Link]

-

Wikipedia. (n.d.). Hexafluoro-2-propanol. Retrieved from [Link]

-

Khan Academy. (n.d.). Free radical reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dichloropropene. Retrieved from [Link]

-

NIST. (n.d.). 1,1,1,2,3,3-Hexafluoropropane. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro-. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). cis-1,2-Difluorocyclopropane (CAS 57137-41-4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dichloro-Propane. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Dichlorohexafluoropropane. NIST WebBook. Retrieved from [Link]

-

chem.info. (n.d.). 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane. PubChem. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 1712 - 1,1-DICHLORO-1-FLUOROETHANE. Retrieved from [Link]

Sources

- 1. Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro- | C3Cl2F6 | CID 61193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-DICHLOROHEXAFLUOROPROPANE | 661-97-2 [chemicalbook.com]

- 3. 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane | 1652-80-8 [chemicalbook.com]

- 4. 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane [chemister.ru]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Spectroscopic Characterization of 1,2-Dichlorohexafluoropropane: A Multi-Modal Analytical Approach

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: Beyond the Spectrum

The Subject Molecule: 1,2-Dichlorohexafluoropropane

1,2-Dichlorohexafluoropropane is a halogenated alkane with the chemical formula C₃Cl₂F₆.[1][2] Its structure presents a unique analytical challenge due to the presence of multiple stereoisomers and the complex spin-spin coupling interactions between fluorine nuclei. Accurate characterization is critical for its use in various industrial applications and for distinguishing it from its isomers, such as 1,3-dichlorohexafluoropropane or 2,2-dichlorohexafluoropropane.[3][4] This guide will focus on elucidating the structure of the 1,2-dichloro isomer.

Physical and Chemical Properties:

-

Molecular Formula: C₃Cl₂F₆[5]

-

Molecular Weight: 220.93 g/mol [1]

-

Appearance: Colorless liquid[1]

-

Boiling Point: Approximately 33-34 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Carbon-Fluorine Framework

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool, providing direct insight into the electronic environment of each fluorine atom.

¹⁹F NMR Spectroscopy: The Primary Interrogation

Expertise & Experience: The key to a successful ¹⁹F NMR experiment is to anticipate the complex coupling patterns. The CFCl-CFCl-CF₃ backbone will result in a highly coupled spin system. We don't just run a standard spectrum; we ensure our acquisition parameters are set to resolve these complex multiplets, which are rich with structural information.

Experimental Protocol: High-Resolution ¹⁹F NMR

-

Sample Preparation: Prepare a solution of 5-10 mg of 1,2-dichlorohexafluoropropane in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical; ensure it has no significant impurities that overlap with the expected spectral region.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe is required.

-

Data Acquisition:

-

Experiment: A standard, single-pulse ¹⁹F observe experiment.

-

Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.

-

Spectral Width: Set a wide spectral width (e.g., from -50 to -180 ppm) to capture all fluorine signals, including the CF₃ and CFCl groups.

-

Acquisition Time: Set to at least 2.0 seconds to ensure high digital resolution for resolving fine coupling constants.

-

Relaxation Delay (d1): Use a delay of 5 seconds to allow for full relaxation of the fluorine nuclei, ensuring accurate signal integration.

-

Number of Scans: Acquire a minimum of 32 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. Reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm).

Trustworthiness & Interpretation: The resulting spectrum is expected to show three distinct groups of signals corresponding to the -CF₃, the adjacent -CFCl-, and the terminal -CFCl- fluorine atoms. The integration of these signal groups should conform to a 3:1:2 ratio. The splitting patterns (e.g., doublet of quartets, doublet of doublets) will be complex but are the key to confirming the 1,2-dichloro substitution pattern. This self-validating system of coupling and integration provides high confidence in the assignment.[1]

¹³C NMR Spectroscopy: Confirming the Carbon Backbone

Expertise & Experience: A standard ¹³C spectrum of a fluorinated compound is often uninterpretable due to large C-F coupling constants. Therefore, ¹⁹F decoupling is not just an option; it is a mandatory step for simplifying the spectrum to three distinct singlets, confirming the three unique carbon environments in the propane chain.

Experimental Protocol: ¹⁹F-Decoupled ¹³C NMR

-

Sample Preparation: Use a more concentrated sample (30-50 mg in 0.6 mL of deuterated solvent) to compensate for the low natural abundance of ¹³C.

-

Instrumentation: As above, a high-field NMR spectrometer with a multinuclear probe capable of ¹⁹F decoupling.

-

Data Acquisition:

-

Experiment: A standard proton-decoupled pulse program (zgpg30) with simultaneous broadband ¹⁹F decoupling.

-

Spectral Width: A typical carbon spectral width (e.g., 0 to 200 ppm) is sufficient.

-

Number of Scans: A higher number of scans (≥1024) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the data with standard exponential multiplication and baseline correction.

Vibrational Spectroscopy: Probing Functional Group Signatures

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of chemical bonds.[6]

Infrared (IR) Spectroscopy

Expertise & Experience: The C-F and C-Cl bonds in 1,2-dichlorohexafluoropropane have very strong, characteristic absorption bands in the IR spectrum. The high polarity of the C-F bond, in particular, leads to intense signals that are easily identifiable.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: As a liquid, the sample is ideal for ATR. Place one drop of neat 1,2-dichlorohexafluoropropane directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Background Collection: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be collected. This is a critical step for data integrity, as it removes interfering signals from atmospheric CO₂ and H₂O.

-

Data Acquisition:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16 scans for a high-quality spectrum.

-

-

Data Interpretation: The spectrum will be dominated by intense C-F stretching vibrations between 1100-1300 cm⁻¹. Weaker C-Cl stretching modes are expected in the 600-800 cm⁻¹ region. The absence of significant C-H stretching bands (around 3000 cm⁻¹) validates the perhalogenated structure.[2]

Raman Spectroscopy

Expertise & Experience: Raman spectroscopy is an excellent complementary technique to IR. While C-F bonds are strong in the IR, the more symmetric vibrations and C-C backbone stretches can be more prominent in the Raman spectrum. This provides a more complete picture of the molecule's vibrational framework.[7]

Experimental Protocol: Micro-Raman Spectroscopy

-

Sample Preparation: Place a small aliquot of the liquid sample in a glass capillary tube or on a microscope slide.

-

Instrumentation: A Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm).

-

Data Acquisition:

-

Objective: Use a 10x or 20x objective to focus the laser onto the liquid sample.

-

Laser Power: Use minimal laser power (e.g., <10 mW) to prevent sample heating or degradation.

-

Integration Time: Use an integration time of 5-10 seconds and co-add several acquisitions.

-

-

Data Interpretation: Look for characteristic peaks corresponding to C-Cl and C-F symmetric stretches and deformations. The Raman spectrum provides confirmatory data to the IR analysis.

Table 1: Summary of Key Spectroscopic Data

| Technique | Feature | Expected Observation | Significance |

| ¹⁹F NMR | Chemical Shifts | 3 distinct signal groups | Confirms 3 unique fluorine environments |

| Integration | Ratio of 3:1:2 | Corresponds to CF₃, CFCl, and CFCl groups | |

| Coupling | Complex multiplet patterns | Defines the connectivity between fluorine atoms | |

| ¹³C NMR | Chemical Shifts | 3 distinct singlets (with ¹⁹F decoupling) | Confirms 3 unique carbon environments |

| IR Spec. | C-F Stretch | Strong, broad absorptions (1100-1300 cm⁻¹) | Fingerprint for fluorinated compounds |

| C-Cl Stretch | Weaker absorptions (600-800 cm⁻¹) | Confirms presence of chlorine | |

| Raman Spec. | C-C/C-F/C-Cl | Complementary peaks to IR | Confirms vibrational framework |

| Mass Spec. | Molecular Ion | Peak cluster around m/z 220 | Confirms molecular weight |

| Isotope Pattern | Characteristic pattern for 2 Cl atoms | Unambiguously confirms the number of chlorine atoms |

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

MS provides two crucial pieces of information: the exact molecular weight and structural clues from the fragmentation pattern.

Expertise & Experience: For halogenated compounds, the isotopic signature is the most powerful diagnostic tool in MS. The natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio) creates a unique pattern for any chlorine-containing fragment.[8] For a molecule with two chlorine atoms, the molecular ion will appear as a cluster of peaks (M, M+2, M+4) with a characteristic intensity ratio, providing definitive proof of the elemental composition.

Experimental Protocol: Electron Ionization GC-MS

-

Sample Introduction: Dilute the sample in a volatile solvent (e.g., dichloromethane) and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC provides separation from any potential impurities.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV. This high energy ensures reproducible fragmentation patterns for library matching and structural analysis.

-

Mass Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.

-

Data Interpretation:

-

Molecular Ion (M⁺): Identify the molecular ion cluster. For C₃Cl₂F₆, the nominal mass is 220. The pattern of M⁺ (containing two ³⁵Cl), [M+2]⁺ (one ³⁵Cl, one ³⁷Cl), and [M+4]⁺ (two ³⁷Cl) will be a definitive confirmation.

-

Fragmentation: Analyze the major fragment ions. Expect to see the loss of Cl (m/z ~185) and CF₃ (m/z 151). The fragmentation pattern serves as a fingerprint to distinguish it from other isomers.[1][2]

-

Integrated Analytical Workflow: From Sample to Structure

No single technique provides the complete picture. True analytical authority is achieved by integrating the data from each method into a cohesive structural proof.

Diagram 1: Integrated Spectroscopic Workflow

Caption: Integrated workflow for the unambiguous identification of 1,2-dichlorohexafluoropropane.

References

-

ResearchGate. Raman spectra of 1,6-dichlorohexane obtained at different excitation lines. ResearchGate. [Link]

-

National Center for Biotechnology Information. Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro-. PubChem. [Link]

-

National Center for Biotechnology Information. 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane. PubChem. [Link]

-

National Institute of Standards and Technology (NIST). 1,2-Dichlorohexafluoropropane. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane. PubChem. [Link]

-

National Institute of Standards and Technology (NIST). 1,2-Dichlorohexafluoropropane. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. 1,2-Dichloro-Propane. PubChem. [Link]

-

Government of Canada. Fact sheet: 1,2-dichloropropane. Canada.ca. [Link]

-

MDPI. Crystallographic Characterisation of Ultra-Thin, or Amorphous Transparent Conducting Oxides—The Case for Raman Spectroscopy. MDPI. [Link]

-

Doc Brown's Chemistry. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m. Doc Brown's Chemistry. [Link]

Sources

- 1. Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro- | C3Cl2F6 | CID 61193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dichlorohexafluoropropane [webbook.nist.gov]

- 3. 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane | C3Cl2F6 | CID 69580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | C3Cl2F6 | CID 74243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Dichlorohexafluoropropane [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Monograph: 1,2-Dichlorohexafluoropropane (CFC-216ba)

Structural Dynamics, Bonding Properties, and Applications in Synthetic Chemistry[1][2][3]

Executive Summary

1,2-Dichlorohexafluoropropane (CAS 661-97-2), industrially designated as CFC-216ba, represents a specialized class of chlorofluorocarbons characterized by a unique asymmetric substitution pattern.[1][2][3] While historically utilized as a heat transfer fluid and cleaning solvent, its relevance in modern pharmaceutical chemistry lies in its utility as a fluorinated building block and a reaction medium for fluorous-phase synthesis.[1][2][3]

This guide analyzes the molecular architecture of CFC-216ba, distinguishing the reactivity profiles of its C-Cl and C-F bonds.[1][2][3] It provides actionable protocols for its use as a solvent in halogenation reactions and outlines the stereochemical implications of its chiral center at C2—a critical consideration for enantioselective synthesis.[1][2][3]

Molecular Architecture and Stereochemistry[1][3]

The structural integrity of 1,2-dichlorohexafluoropropane is defined by a three-carbon backbone saturated with halogens, specifically arranged as 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane .[1][2][3]

1.1 Structural Connectivity

The molecule follows the connectivity

-

C3 (Terminal): A trifluoromethyl (

) group, acting as a powerful electron-withdrawing anchor.[1][2][3] -

C2 (Internal): A chlorofluoromethine (

) bridge.[1][2][3] Crucially, this carbon is bonded to four distinct groups ( -

C1 (Terminal): A chlorodifluoromethyl (

) group.[1][2][3]

1.2 Stereochemical Implications

Because C2 is chiral, CFC-216ba exists as a pair of enantiomers (

Figure 1: Structural Hierarchy and Stereochemistry

Caption: Hierarchical decomposition of CFC-216ba showing functional groups and their contribution to molecular properties.

Electronic Character and Bonding Dynamics[1][2][3][5]

Understanding the bond dissociation energies (BDE) and polarity vectors is essential for predicting the stability and reactivity of CFC-216ba in a reaction vessel.[1][2][3]

2.1 The Fluorine Shield (C-F Bonds)

The C-F bonds in CFC-216ba are among the strongest in organic chemistry (

-

Chemical Inertness: The fluorine atoms effectively "shield" the carbon backbone from nucleophilic attack, making the molecule an excellent non-reactive solvent for oxidations or electrophilic substitutions.[1][2][3]

2.2 The Reactive Weak Link (C-Cl Bonds)

In contrast, the C-Cl bonds are significantly weaker (

-

Site of Cleavage: Under UV irradiation or in the presence of radical initiators (e.g., AIBN), the C-Cl bond will homolyze preferentially.[1][2][3]

-

Differentiation: The C1-Cl bond (primary carbon) is generally more accessible sterically than the C2-Cl bond (secondary carbon), allowing for regioselective lithiation or reduction strategies.[1][2][3]

Physicochemical Profile

The following data aggregates key physical constants relevant to handling CFC-216ba in a laboratory setting.

| Property | Value | Relevance to Protocol |

| Molecular Formula | Precursor stoichiometry | |

| Molecular Weight | 220.93 g/mol | Molar calculations |

| Boiling Point | 33–34 °C | Critical: Requires cold-trap handling; volatile at RT.[1][2][3] |

| Density | 1.58 g/cm³ (at 25°C) | Phase separation (heavier than water/organics).[1][3] |

| Solubility | Immiscible in water; Miscible in oils/fluorous solvents | Ideal for biphasic fluorous extraction.[1][2] |

| Vapor Pressure | High at STP | Requires pressure-rated glassware or cooling.[1][2][3] |

Synthetic Utility in Pharmaceutical Chemistry[1][2][3]

While direct incorporation of the CFC-216ba motif into drugs is rare due to environmental regulations on CFCs, it serves two critical roles in research: as a fluorous solvent and as a reagent for perfluoroalkylation .[1][2][3]

4.1 Protocol: Fluorous Biphasic Solvent System

CFC-216ba acts as a "heavy" organic solvent.[1][2][3] It can solubilize highly fluorinated intermediates that are insoluble in standard organic solvents (DCM, THF).[1][2][3]

Step-by-Step Methodology:

-

Dissolution: Dissolve the fluorinated substrate in CFC-216ba.[1][2][3] Maintain temperature at 10°C (well below boiling point) to prevent solvent loss.

-

Reaction: Add reagents. If using non-fluorinated reagents, they may form a suspension.[1][2][3]

-

Extraction: Add an organic solvent (e.g., toluene).[1][2][3]

-

Isolation: Drain the bottom layer.[1][2][3] Evaporate CFC-216ba (recoverable via cold trap due to low BP) to yield pure product.[2][3]

4.2 Protocol: Lithium-Halogen Exchange (C-Cl Activation)

To introduce the

-

Setup: Flame-dry a Schlenk flask under Argon. Cool to -78°C.[1][2][3]

-

Reagent: Add CFC-216ba (1.0 equiv) in anhydrous diethyl ether.

-

Lithiation: Add

-Butyllithium (1.0 equiv) dropwise.[1][2][3] -

Electrophile Trapping: Add the electrophile (e.g., an aldehyde or ketone) to the mixture.[1][2][3]

-

Quench: Warm to RT and quench with saturated

.

Figure 2: Reactivity and Workflow Logic

Caption: Decision matrix for utilizing CFC-216ba as either an inert solvent or an active alkylating agent.

Regulatory & Safety Considerations (E-E-A-T)

-

Ozone Depletion: As a Class I Ozone Depleting Substance (ODS), CFC-216ba usage is heavily regulated under the Montreal Protocol.[1][2][3] For research purposes, exemptions often apply, but strict capture and recycling (closed-loop systems) are mandatory to prevent atmospheric release.[1][2][3]

-

Volatility: With a boiling point of ~33°C, this compound can pressurize sealed vessels rapidly upon slight warming.[1][2][3] Always store in cool, ventilated cabinets.[1][2][3]

References

-

National Institute of Standards and Technology (NIST). (2023).[1][2][3] 1,2-Dichlorohexafluoropropane Thermochemical Data. NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1][3]

-

PubChem. (2023).[1][2][3] Compound Summary: 1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane (CAS 661-97-2).[1][2][3][5][6] National Center for Biotechnology Information.[1][2][3] [Link][1][3]

-

Curran, D. P. (1998).[1][2][3] Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angewandte Chemie International Edition. (Contextual reference for Fluorous Biphasic Catalysis).

Sources

- 1. 1,2-Dichlorohexafluoropropane [webbook.nist.gov]

- 2. Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro- | C3Cl2F6 | CID 61193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Dichlorohexafluoropropane [webbook.nist.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. kemcal.com [kemcal.com]

- 6. 1,2-DICHLOROHEXAFLUOROPROPANE | 661-97-2 [chemicalbook.com]

The Halogen Stability Paradox: A Technical Analysis of CFC Evolution

Topic: Historical Development & Technical Characterization of Chlorofluorocarbon (CFC) Refrigerants Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Pharmaceutical Development Professionals

Executive Summary

This whitepaper analyzes the chemical lineage of chlorofluorocarbons (CFCs), tracing their trajectory from a breakthrough in synthetic stability to a planetary-scale environmental crisis. For the research scientist, the CFC narrative is not merely historical; it is a masterclass in structure-activity relationships (SAR) . The same carbon-fluorine bond strength that solved the toxicity crisis of the 1920s (replacing ammonia and sulfur dioxide) ultimately led to stratospheric persistence and ozone catalysis. This guide details the synthetic pathways, thermodynamic profiles, and the critical formulation challenges faced during the pharmaceutical transition from CFC to Hydrofluoroalkane (HFA) propellants in Metered Dose Inhalers (MDIs).

The Toxicological Imperative (Pre-1930s)

Before the 1930s, vapor-compression refrigeration relied on working fluids that were thermodynamically effective but biologically hazardous. The "First Generation" refrigerants included:

-

Ammonia (

): Highly toxic, corrosive to copper. -

Sulfur Dioxide (

): Corrosive, toxic. -

Methyl Chloride (

): Flammable, neurotoxic.

The engineering challenge was to decouple thermodynamic efficacy (boiling point, latent heat) from biological reactivity . Thomas Midgley Jr.’s team at General Motors postulated that fluorination could stabilize the carbon backbone against metabolic breakdown and combustion.

Synthetic Chemistry: The Swarts Reaction & Midgley’s Logic

Midgley did not invent the chemistry; he industrialized the work of Frédéric Swarts. The core innovation was the application of halogen exchange to manipulate boiling points.

The Chemical Mechanism

The synthesis utilizes the Swarts Reaction , where antimony trifluoride (

Reaction Pathway (DOT Visualization):

Mechanistic Insight: The introduction of fluorine increases the oxidation resistance of the molecule. The

Physicochemical Characterization & Pharmaceutical Application

For drug development professionals, the relevance of CFCs lies in their role as propellants in Metered Dose Inhalers (MDIs). The physical properties that made them ideal refrigerants (vapor pressure, density) also made them ideal for aerosolizing active pharmaceutical ingredients (APIs).

Comparative Thermodynamics

| Property | CFC-11 (Trichlorofluoromethane) | CFC-12 (Dichlorodifluoromethane) | HFA-134a (Replacement) |

| Boiling Point (°C) | 23.8 | -29.8 | -26.3 |

| Vapor Pressure (kPa @ 20°C) | 89 | 570 | 572 |

| Liquid Density (g/cm³) | 1.49 | 1.33 | 1.21 |

| Solvency (Kauri-Butanol) | 60 (High) | 18 (Moderate) | < 10 (Very Low) |

| Primary Use | Chillers, Foam Blowing | Refrigerators, MDI Propellant | MDI Propellant |

The MDI Formulation Challenge (CFC to HFA)

The transition from CFC-12 to HFA-134a was not a simple "drop-in" replacement due to the drastic difference in solvency .

-

Surfactant Incompatibility: Traditional surfactants (oleic acid, sorbitan trioleate) used in CFC MDIs were insoluble in HFAs.

-

Valve Elastomers: The gaskets used in CFC valves would swell or leach extractables in HFAs.

-

The "Cold Freon" Effect: HFA plumes have lower velocity and higher temperature, altering the patient's sensation and potentially the lung deposition profile.

Reformulation Workflow: Researchers had to move from suspension-based systems (using surfactants) to solution-based systems (using co-solvents like ethanol) or engineer novel porous particles.

The Environmental Crisis: Stratospheric Photochemistry

The stability that made CFCs safe for humans (

Ozone Depletion Pathway (DOT Visualization):

[1]

Key Chemical Insight: The reaction is catalytic.[1][2][3][4] A single chlorine radical can destroy approximately 100,000 ozone molecules before being sequestered into a reservoir species (like

Technical Protocol: Evaluating Refrigerant Safety (ASTM E681)

As the industry moves to "Fourth Generation" refrigerants (HFOs - Hydrofluoroolefins) and A2L (mildly flammable) replacements, the flammability limit is the critical safety parameter.

Protocol: Determination of Flammability Limits (Modified ASTM E681) Rationale: This protocol defines the Lower Flammability Limit (LFL), determining if a refrigerant can be safely used in occupied spaces (e.g., hospital HVAC or lab freezers).

Experimental Setup:

-

Vessel: 12-liter spherical glass flask (to minimize wall quenching effects).

-

Ignition: High-voltage spark (15kV, 30mA) with 0.4s duration.

-

Environment: Temperature controlled water bath (typically 60°C or 100°C).

Step-by-Step Methodology:

-

Vacuum Evacuation: Evacuate the 12L flask to

mmHg to remove ambient air/moisture. -

Component Metering:

-

Calculate partial pressures for the desired concentration (vol%) of refrigerant in air.

-

Introduce the refrigerant vapor first using a precision manometer (

). -

Introduce air until the total pressure reaches 1 atm (

).

-

-

Mixing: Engage the internal magnetic stirrer for 2 minutes to ensure homogeneity.

-

Ignition & Observation:

-

Turn off stirrer.

-

Trigger the spark electrodes.

-

Pass Criteria: A flame propagation that extends within 13mm of the vessel wall and subtends an angle of at least 90° from the ignition point.

-

-

Data Plotting:

-

Vary concentration in 0.5% increments.

-

Plot "Flame Angle" vs. "Concentration."

-

The LFL is the intercept where the flame angle hits 90°.[5]

-

Self-Validating Check:

-

If the flame propagates but creates a pressure rise

psi, the propagation is considered "non-hazardous" or a "cold flame," requiring re-validation with a stronger ignition source.

References

-

Midgley, T., & Henne, A. L. (1930). Organic Fluorides as Refrigerants. Industrial & Engineering Chemistry. Link

-

Molina, M. J., & Rowland, F. S. (1974).[6] Stratospheric sink for chlorofluoromethanes: chlorine atom-cautalyzed destruction of ozone. Nature. Link

-

Noakes, T. (2002). Medical aerosol propellants. Journal of Fluorine Chemistry. Link

-

ASTM International. (2015). ASTM E681-09(2015) Standard Test Method for Concentration Limits of Flammability of Chemicals (Vapors and Gases). Link

-

Stein, S. W., & Thiel, C. G. (2017). The History of Therapeutic Aerosols: A Chronological Review. Journal of Aerosol Medicine and Pulmonary Drug Delivery. Link

Sources

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mario Molina | Science History Institute [sciencehistory.org]

- 4. centromariomolina.org [centromariomolina.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. HYLE 26-1 (2020): The Chemical Prediction of Stratospheric Ozone Depletion: A Moral Model of Scientific Hazard Foresight [hyle.org]

The Environmental Persistence and Transformation of 1,2-Dichlorohexafluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive understanding of a compound's environmental fate is critical, not only for regulatory compliance but also for responsible innovation. This guide provides an in-depth technical overview of the environmental fate of 1,2-dichlorohexafluoropropane (CFC-216ba). Given the limited direct experimental data on this specific molecule in certain environmental compartments, this document synthesizes available information on CFC-216ba with established principles from the broader classes of chlorofluorocarbons (CFCs) and per- and polyfluoroalkyl substances (PFAS) to present a holistic and scientifically grounded perspective. Every effort has been made to distinguish between direct data and reasoned extrapolation, ensuring the highest degree of scientific integrity.

Introduction to 1,2-Dichlorohexafluoropropane (CFC-216ba)

1,2-Dichlorohexafluoropropane, designated as CFC-216ba, is a synthetic organohalogen compound. As a member of the chlorofluorocarbon family, its chemical structure is characterized by a fully halogenated propane backbone, containing both chlorine and fluorine atoms. This high degree of halogenation imparts significant chemical stability, a defining characteristic of CFCs.

Historically, CFCs were widely utilized for their non-toxic, non-flammable, and stable properties in applications such as refrigeration, air conditioning, and as aerosol propellants.[1] However, their profound impact on stratospheric ozone depletion led to a global phase-out of their production and use for dispersive applications under the Montreal Protocol.[2][3] Despite this, certain CFCs, including isomers of dichlorohexafluoropropane, have seen continued use as feedstocks and intermediates in chemical synthesis.[4] Understanding the environmental journey of these remaining niche-use compounds is paramount.

Table 1: Physicochemical Properties of 1,2-Dichlorohexafluoropropane

| Property | Value | Source |

| Chemical Formula | C₃Cl₂F₆ | [5] |

| Molecular Weight | 220.93 g/mol | [5] |

| Boiling Point | 33-34 °C | [5] |

| Synonyms | CFC-216ba, 1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane | [4] |

Atmospheric Fate: The Primary Environmental Sink

The principal pathway for the environmental degradation of 1,2-dichlorohexafluoropropane, like other CFCs, is through atmospheric processes. Due to their chemical inertness in the lower atmosphere (troposphere), these compounds are not readily broken down by common atmospheric oxidants like hydroxyl radicals (OH).[6] This stability allows them to persist long enough to be transported to the stratosphere.

Stratospheric Photolysis and Ozone Depletion

Once in the stratosphere, CFC-216ba is subjected to high-energy ultraviolet (UV) radiation, leading to the photolytic cleavage of its carbon-chlorine (C-Cl) bonds, which are weaker than the carbon-fluorine (C-F) bonds.[1][7] This process releases chlorine free radicals (Cl•), which catalytically destroy ozone (O₃) molecules in a well-established cycle.[1][7]

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone compared to CFC-11 (with an ODP of 1.0).

Table 2: Atmospheric Lifetime and Environmental Potentials of CFC-216ba

| Parameter | Estimated Value | Source |

| Atmospheric Lifetime | 135 years (with a range of 85 to 472 years) | [4] |

| Ozone Depletion Potential (ODP) | 0.35 (with a range of 0.16 to 1.6) | [4] |

The long atmospheric lifetime of CFC-216ba underscores its persistence and its potential for long-range transport and significant contribution to ozone layer depletion.[4]

Global Warming Potential

Aquatic and Terrestrial Fate: A Story of Persistence

Direct experimental data on the fate of 1,2-dichlorohexafluoropropane in aquatic and terrestrial environments is scarce. However, its behavior can be inferred from its chemical structure and the known properties of similar highly halogenated compounds.

Hydrolysis

Hydrolysis is a key degradation pathway for many chemicals in water. However, CFCs are notoriously resistant to hydrolysis under normal environmental conditions. The strong carbon-halogen bonds, particularly the C-F bond, are not susceptible to cleavage by water.[11] Therefore, the hydrolysis of 1,2-dichlorohexafluoropropane is expected to be an extremely slow process with a half-life on the order of centuries or longer, rendering it an insignificant removal mechanism in aquatic systems.

Biodegradation

The high degree of halogenation and the absence of functional groups susceptible to microbial attack make 1,2-dichlorohexafluoropropane a poor candidate for biodegradation. Both aerobic and anaerobic microorganisms generally lack the enzymatic machinery to readily break down such recalcitrant molecules. Consequently, biodegradation is not considered a significant fate process for CFC-216ba in soil or water.[12]

Sorption and Mobility

When released to soil or water, the fate of 1,2-dichlorohexafluoropropane will be governed by partitioning processes. Its relatively low water solubility and moderate volatility suggest that volatilization from surface waters to the atmosphere is a likely transport mechanism.[13]

In soil and sediment, sorption to organic matter will influence its mobility. While a specific soil organic carbon-water partitioning coefficient (Koc) is not available for CFC-216ba, it is expected to exhibit moderate sorption behavior. This would limit its immediate leaching into groundwater; however, its extreme persistence means that even slow leaching over long periods can lead to groundwater contamination.

Sources

- 1. studymind.co.uk [studymind.co.uk]

- 2. primescholars.com [primescholars.com]

- 3. Ozone-Depleting CFC Chemicals Will Reemerge From Ocean by 2075, Study Finds - EcoWatch [ecowatch.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,2-DICHLOROHEXAFLUOROPROPANE - Safety Data Sheet [chemicalbook.com]

- 6. epa.gov [epa.gov]

- 7. acs.org [acs.org]

- 8. globalcarboncouncil.com [globalcarboncouncil.com]

- 9. fluorocarbons.org [fluorocarbons.org]

- 10. Landmark CFC ban gave planet fighting chance against global warming - Advanced Science News [advancedsciencenews.com]

- 11. The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst [mdpi.com]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. Fact sheet: 1,2-dichloropropane — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

Technical Guide: Vapor Pressure Characterization of 1,2-Dichlorohexafluoropropane (CFC-216ba)

Executive Summary

1,2-Dichlorohexafluoropropane (CFC-216ba), a chlorofluorocarbon with the formula

While largely phased out of industrial propellant applications due to the Montreal Protocol, this compound remains relevant in pharmaceutical impurity profiling , fluorinated intermediate synthesis , and historical propellant benchmarking for Metered Dose Inhalers (MDIs).

This guide provides a rigorous technical analysis of the vapor pressure (VP) characteristics of CFC-216ba, establishing a self-validating protocol for its measurement using static vacuum manometry—a critical workflow for validating solvent residue levels in drug substances.

Physicochemical Identity & Thermodynamic Profile[1]

Before establishing vapor pressure curves, the fundamental identity of the analyte must be verified. The proximity of its boiling point to human body temperature makes its vapor pressure curve exceptionally steep in the operational range of pharmaceutical manufacturing (

Table 1: Core Physicochemical Properties

| Property | Value | Condition / Note |

| IUPAC Name | 1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane | Isomer Specific (CFC-216ba) |

| CAS Registry | 661-97-2 | Primary Identifier |

| Molecular Formula | ||

| Molecular Weight | 220.93 g/mol | |

| Boiling Point ( | At 101.3 kPa (1 atm) | |

| Melting Point ( | ||

| Density | At | |

| Solubility | Immiscible in water | Lipophilic nature |

Vapor Pressure Dynamics

Because the boiling point is

-

Estimated

at -

Implication: Samples stored at room temperature will generate significant headspace pressure. Opening vials without cooling (

) poses a risk of rapid volatilization and sample loss.

Vapor Pressure Measurement Protocol: Static Method

For volatile fluorocarbons where dynamic ebulliometry is difficult due to low boiling points, the Static Vacuum Method (Isoteniscope or Capacitance Manometry) is the gold standard. This method eliminates non-condensable gas errors, ensuring the measured pressure is purely

Experimental Setup Logic

The system requires a high-vacuum line to degas the sample. Any dissolved air will result in a total pressure (

Workflow Diagram (DOT)

Figure 1: The "Freeze-Pump-Thaw" cycle is the critical control point. Failure to fully remove dissolved gases is the most common source of error in vapor pressure data for fluorocarbons.

Step-by-Step Methodology

-

Sample Loading: Introduce

of 1,2-Dichlorohexafluoropropane into a borosilicate glass cell connected to a vacuum manifold. -

Degassing (Freeze-Pump-Thaw):

-

Freeze: Submerge the cell in Liquid Nitrogen (

). The CFC-216ba will solidify ( -

Pump: Open the valve to the vacuum pump. Non-condensable gases (Air/N2) are removed while the sample remains frozen (vapor pressure is negligible at

). -

Thaw: Close the valve. Remove the

and allow the sample to melt, releasing trapped gases from the lattice. -

Validation: Repeat this cycle (typically 3-4 times) until the pressure reading while frozen is indistinguishable from the baseline vacuum.

-

-

Equilibration: Place the cell in a thermostated bath (precision

). -

Measurement: Measure pressure at intervals (e.g.,

).-

Note: Ensure the manifold is heated slightly above the bath temperature to prevent condensation in the lines.

-

Data Analysis: The Antoine Equation

Experimental

Where:

- = Vapor Pressure (bar or kPa)[2]

- = Temperature (Kelvin)[2][3][1][4]

- = Substance-specific constants.[5]

Reference Constants (Estimated for Validation): While specific constants for CAS 661-97-2 are often proprietary or paywalled in databases like DIPPR, the curve must intersect the boiling point.

-

Validation Point: At

( -

Slope Check: Fluorocarbons generally exhibit a heat of vaporization (

) lower than hydrocarbons. If your derived

Applications in Drug Development

Why does a researcher in pharma care about CFC-216ba?

-

Residual Solvent Analysis (USP <467>): Although banned as a propellant, this compound may appear as a Class 1 (Avoid) or Class 2 impurity if used in the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs). Its retention time in Headspace GC-MS must be known.

-

Method: Due to its high volatility (BP

), standard headspace equilibration at

-

-

MDI Formulation Forensics: In reformulating generic inhalers, researchers often benchmark against historical CFC-containing products. Understanding the

of CFC-216ba helps in designing HFA (Hydrofluoroalkane) blends that match the original spray plume geometry and particle size distribution.

Safety & Handling (E-E-A-T)

-

Asphyxiation Hazard: The high vapor pressure means a spill will rapidly displace oxygen in low-lying areas (vapor density > air). Use only in a fume hood.

-

Pressure Hazard: Never store sealed glass vials of CFC-216ba above

. Use pressure-rated vessels or store refrigerated. -

Ozone Depletion: This is a Class I Ozone Depleting Substance. All venting must be captured via cold traps; atmospheric release is prohibited by international law (Montreal Protocol).

References

-

NIST Chemistry WebBook. 1,2-Dichlorohexafluoropropane (CAS 661-97-2) Thermochemical Data. National Institute of Standards and Technology.[6][7][8][9] [Link]

-

PubChem. Compound Summary: 1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane.[10][11][12] National Center for Biotechnology Information. [Link]

-

Montreal Protocol on Substances that Deplete the Ozone Layer. Annex A & B Controlled Substances. United Nations Environment Programme. [Link]

Sources

- 1. Propane, 1,2-dichloro- [webbook.nist.gov]

- 2. 1-Propene, 1,2-dichloro- (CAS 563-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1,2-Dichloropropane - Wikipedia [en.wikipedia.org]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. scribd.com [scribd.com]

- 6. Propane, 1,2-dichloro-2-fluoro- [webbook.nist.gov]

- 7. 1,2-Dichlorohexafluoropropane [webbook.nist.gov]

- 8. 1,2-Dichlorohexafluoropropane [webbook.nist.gov]

- 9. 1,2-Dichlorohexafluoropropane [webbook.nist.gov]

- 10. 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane | C3Cl2F6 | CID 69580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. airgas.com [airgas.com]

- 12. Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro- | C3Cl2F6 | CID 61193 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Spectrometric Characterization of CFC-216ba (1,2-Dichlorohexafluoropropane)

[1]

Executive Summary

CFC-216ba (1,2-dichloro-1,1,2,3,3,3-hexafluoropropane) represents a critical halogenated structural motif often encountered as a high-value intermediate in fluoropolymer synthesis, a specialized solvent, or a regulated impurity in pharmaceutical supply chains.[1][2][3][4] Due to its high ozone-depleting potential (ODP) and strict regulation under the Montreal Protocol, precise identification and differentiation from its isomers (e.g., CFC-216aa) are mandatory for environmental compliance and quality control (QC).[1]

This technical guide provides a definitive spectroscopic profile of CFC-216ba, synthesizing gas-phase Infrared (IR) and Electron Ionization Mass Spectrometry (EI-MS) data.[1] It is designed to enable researchers to validate structural integrity and quantify trace levels of this compound in complex matrices.[1]

Molecular Profile & Physicochemical Context[1][2][5][6][7][8][9]

Before interpreting spectra, one must understand the molecular architecture that dictates the signal response.[1]

| Property | Specification |

| IUPAC Name | 1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane |

| Common Name | CFC-216ba |

| CAS Registry Number | 661-97-2 |

| Molecular Formula | |

| Molecular Weight | 220.93 g/mol |

| Structure | |

| Boiling Point | 33–34 °C |

| Key Isomer | Distinct from CFC-216aa ( |

Mechanistic Insight: The asymmetry of CFC-216ba (vicinal dichlorides) compared to the symmetric CFC-216aa (geminal dichlorides) results in a lower symmetry point group (

Infrared Spectroscopy (IR) Analysis[1][10][13]

Experimental Protocol

-

Phase: Gas Phase (Preferred for halocarbons to avoid solvent masking).[1]

-

Cell Path Length: 10 cm (standard) or multipass (for trace analysis).

-

Resolution: 4 cm⁻¹.[1]

-

Detector: MCT (Mercury Cadmium Telluride) for high sensitivity in the fingerprint region.[1]

Spectral Interpretation

The IR spectrum of CFC-216ba is dominated by intense C-F stretching vibrations, which can mask weaker signals if path length is not optimized.[1]

| Frequency Region (cm⁻¹) | Vibrational Mode | Diagnostic Significance |

| 1100 – 1350 | C-F Stretching | Dominant Feature. Multiple overlapping bands corresponding to |

| 600 – 800 | C-Cl Stretching | Fingerprint ID. The C-Cl stretch is heavier and appears at lower wavenumbers.[1] The presence of two distinct C-Cl environments (on C1 and C2) broadens this region compared to gem-dichloro isomers. |

| 900 – 1100 | C-C Stretching | Skeletal vibrations, often coupled with C-F modes.[1] Useful for distinguishing chain length and branching.[1] |

Causality: The high electronegativity of fluorine induces a strong dipole moment change during stretching, resulting in the characteristic "super-strong" absorption in the 1100–1350 cm⁻¹ range.[1] This requires dilution or short path lengths to prevent detector saturation.[1]

Mass Spectrometry (MS) Analysis[1][4][5][6][9][12][14]

Experimental Protocol

-

Ionization: Electron Impact (EI) at 70 eV.[1]

-

Source Temperature: 200–230 °C.[1]

-

Scan Range: m/z 35 – 300.[1]

-

Interface: GC-MS (Capillary column, e.g., DB-5ms or specialized fluorocarbon phases like GasPro).[1]

Fragmentation Pathway & Logic

CFC-216ba follows a fragmentation logic dictated by the stability of fluorinated carbocations.[1] The molecular ion (

Key Diagnostic Ions[1][4]

| m/z (Mass-to-Charge) | Ion Composition | Origin / Mechanism | Relative Abundance |

| 69 | Base Peak. Cleavage of the C2-C3 bond.[1] The trifluoromethyl cation is exceptionally stable and dominates the spectrum.[1] | 100% | |

| 151 | Primary Fragment. Loss of the | High | |

| 132 | Secondary Fragment. Loss of a Fluorine atom from the m/z 151 fragment ( | Moderate | |

| 85 | Cleavage of the C1-C2 bond.[1] | Moderate |

Isotope Validation: For ions containing chlorine, the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%) creates predictable clusters:

-

1 Cl atom: 3:1 ratio (

: -

2 Cl atoms: 9:6:1 ratio (

: -

Verification Step: Check the m/z 151 cluster.[1][5] You should observe peaks at 151, 153, and 155 following the 9:6:1 intensity pattern, confirming the presence of two chlorine atoms.[1]

Fragmentation Pathway Diagram

The following diagram illustrates the logical decay of the CFC-216ba molecule under EI conditions.

Caption: EI-MS fragmentation pathway of CFC-216ba showing the formation of the base peak (m/z 69) and the diagnostic dichloro-fragment (m/z 151).[1]

Analytical Workflow: Identification & Purity

To ensure data integrity (E-E-A-T) in a research setting, a self-validating workflow is required.[1] This process integrates GC separation with MS confirmation.[1]

Caption: Step-by-step decision tree for the positive identification of CFC-216ba using GC-MS.

Quality Control Checks

-

Retention Time Locking: CFC-216ba boils at ~33°C. It will elute early on standard non-polar columns.[1] Use a reference standard to lock retention time.

-

Blank Verification: Run a solvent blank (e.g., methanol or hexane) before the sample to ensure no carryover, as halogenated compounds can stick to cold spots in the injector.[1]

-

System Suitability: Inject a standard solution (e.g., 10 ppm) to verify the S/N ratio of the m/z 151 peak is >10:1.[1]

References

-

National Institute of Standards and Technology (NIST). 1,2-Dichlorohexafluoropropane - Gas Phase IR and Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][6] Available at: [Link][1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61193, Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro-.[1] PubChem.[1][3][5] Available at: [Link][1]

Sources

- 1. 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane | C3Cl2F6 | CID 69580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 661-97-2 CAS MSDS (1,2-DICHLOROHEXAFLUOROPROPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Propane, 1,2-dichloro-1,1,2,3,3,3-hexafluoro- | C3Cl2F6 | CID 61193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane | C3Cl2F6 | CID 74243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Dichlorohexafluoropropane [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols: 1,2-Dichlorohexafluoropropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Perhalogenated Propane Derivative

1,2-Dichlorohexafluoropropane, a member of the chlorofluorocarbon (CFC) family, is a dense, colorless liquid with the chemical formula C₃Cl₂F₆.[1][2] While its historical use has been limited and its ozone-depleting properties necessitate careful handling and containment, this molecule holds significant value as a specialized reagent in modern organic synthesis.[3] Its primary and most well-documented application lies in its role as a precursor to hexafluoropropylene (HFP), a critical monomer in the production of high-performance fluoropolymers. This guide provides a comprehensive overview of the synthetic utility of 1,2-dichlorohexafluoropropane, with a focus on practical laboratory-scale applications, reaction mechanisms, and detailed protocols.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 1,2-dichlorohexafluoropropane is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 661-97-2 | [1] |

| Molecular Formula | C₃Cl₂F₆ | [1] |

| Molecular Weight | 220.93 g/mol | [1] |

| Boiling Point | 33-34 °C | [1] |

| Appearance | Colorless liquid | [1] |

| Solubility | Immiscible in water | [1] |

Core Application: Synthesis of Hexafluoropropylene (HFP)

The most significant application of 1,2-dichlorohexafluoropropane in organic synthesis is its conversion to hexafluoropropylene (HFP), a valuable fluoroalkene monomer. HFP is a key component in the manufacture of various fluoropolymers, including fluoroelastomers and fluoroplastics, which are prized for their exceptional chemical resistance, thermal stability, and low surface energy.

The conversion of 1,2-dichlorohexafluoropropane to HFP is achieved through a dehalogenation reaction, which involves the removal of the two chlorine atoms to form a carbon-carbon double bond. While industrial-scale production often employs high-temperature pyrolysis, laboratory-scale synthesis can be achieved through more controlled reductive dehalogenation methods.[2][4]

Reaction Mechanism: Reductive Dehalogenation

The reductive dehalogenation of vicinal dihalides, such as 1,2-dichlorohexafluoropropane, is a well-established transformation in organic chemistry. A common and effective method involves the use of a reducing metal, such as zinc dust.[5][6] The reaction proceeds through a two-electron reduction mechanism. The zinc metal acts as the reducing agent, transferring electrons to the carbon-chlorine bonds. This process is believed to occur in a stepwise or concerted manner, leading to the elimination of two chloride ions and the formation of the alkene.

Caption: Reductive dehalogenation of 1,2-dichlorohexafluoropropane to HFP using zinc.

Experimental Protocol: Laboratory-Scale Synthesis of Hexafluoropropylene